

Zatolmilast: From Preclinical Discovery to Clinical Candidate

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Compound Focus: Zatolmilast

CAS No.: 1606974-33-7

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The table below summarizes the key stages and findings from the early development of **Zatolmilast**.

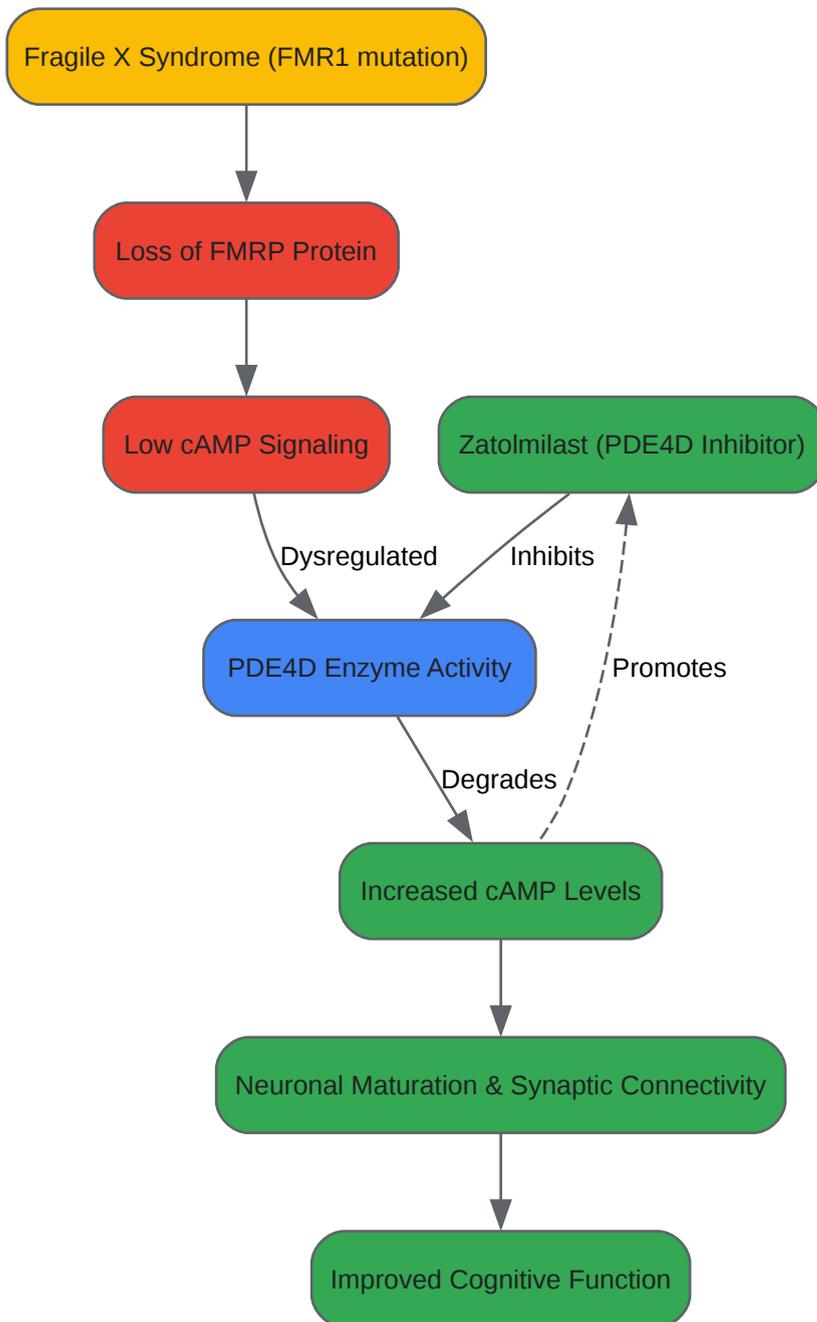
Development Phase	Key Findings & Outcomes	Experimental Models & Methodologies
Target Identification	FRAXA-funded research identified phosphodiesterase-4D (PDE4D) inhibition as a promising mechanism for Fragile X syndrome (FXS) treatment [1].	Review of existing scientific literature on FXS pathology and cAMP signaling pathways.
Compound Sourcing/Repurposing	Tetra Therapeutics approached FRAXA with BPN14770 (later Zatolmilast), a PDE4D inhibitor that had been in clinical trials for Alzheimer's disease [2].	Compound screening for suitability and lack of side effects that plagued other PDE4 inhibitors [2].
Preclinical Validation	The drug demonstrated remarkable results in Fragile X mouse models, showing potential to improve core deficits [1]. Studies in fruit flies with Fragile X also showed promising results [2].	In vivo studies using FXS mouse models; behavioral and cognitive tests [1].

| **Phase 2 Clinical Trial** | A randomized, double-blind, placebo-controlled, two-way crossover trial in 30 adult males with FXS met its primary safety endpoint [3] [4]. An exploratory efficacy analysis showed

statistically significant improvement on a wide range of measures, including **cognition, behavior, and quality of life** [1] [5]. | **Clinical Trial Design:** Double-blind, placebo-controlled, crossover. **Participants:** 30 adult males with FXS. **Efficacy Measures:** NIH Toolbox Cognitive Battery (NIH-TCB), caregiver and clinician reports [3] [4]. | | **Regulatory Designations** | Received **Orphan Drug Designation** (FDA, 2018), **Rare Pediatric Disease Designation** (FDA, 2023), **Fast Track Designation** (FDA, 2024), and **Orphan Medicinal Product Designation** (EU, 2024) [3] [4]. | Applications submitted to regulatory agencies based on preclinical data and early clinical results for a serious condition with unmet need. |

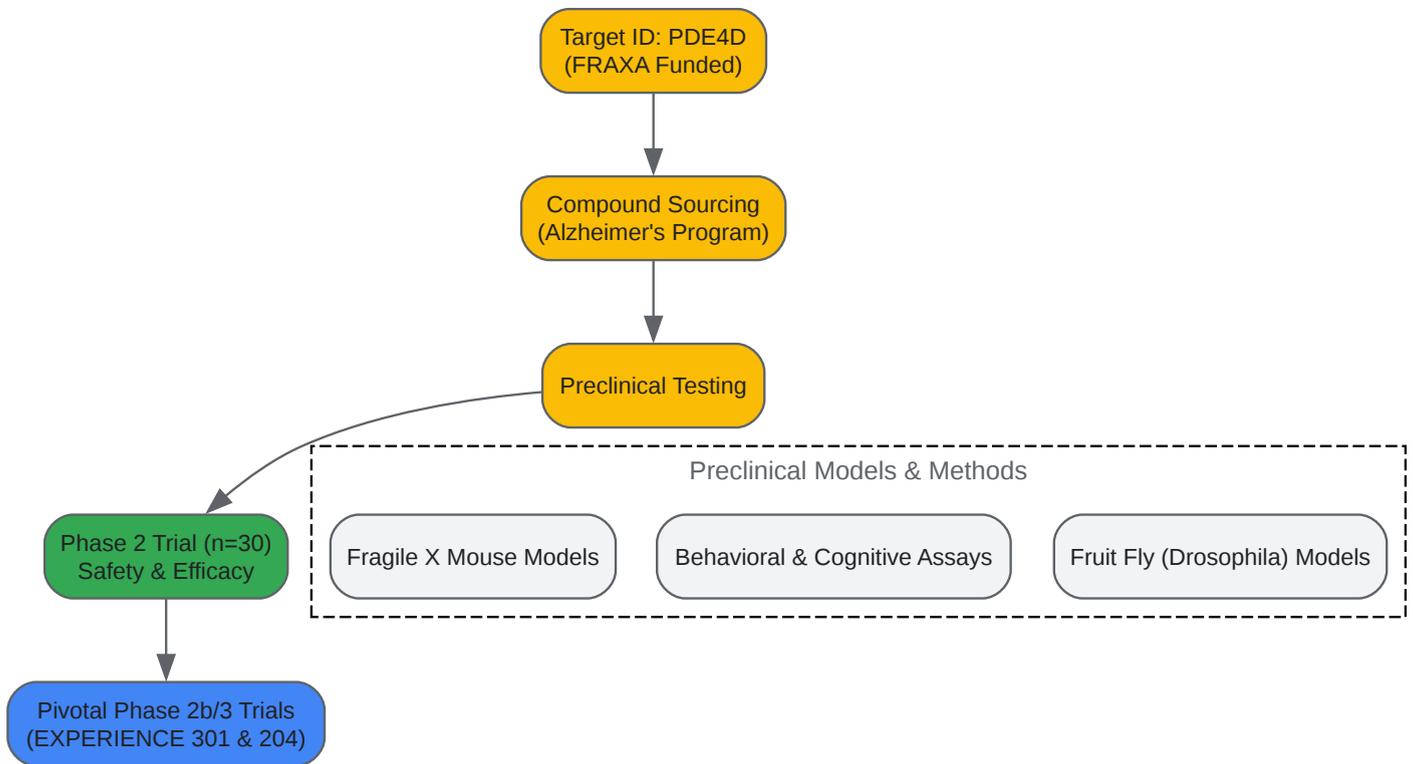
Proposed Mechanism of Action and Experimental Workflow

Zatolmilast is a selective PDE4D inhibitor. The hypothesized mechanism of action and the translational research pathway from bench to bedside are illustrated below.



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Diagram 1: Proposed molecular mechanism of **Zanolmilast** action in Fragile X syndrome.



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Diagram 2: **Zatozmilast** translational research pathway from discovery to late-stage trials.

Clinical Trial Program & Outcome Measures

The current Phase 2b/3 program is designed to confirm the promising early results. The primary and secondary outcome measures for these pivotal trials are detailed below.

Trial Component	Description
Program Name	EXPERIENCE (Evaluation of Fragile X Experience in Cognition Expression) [1].
Study 204 (NCT05163808)	Population: Adolescent males (ages 9-17) with FXS. Design: Randomized, double-blind, placebo-controlled [3].

Trial Component	Description
Study 301 (NCT05358886)	Population: Adult males (ages 18-45) with FXS. Design: Randomized, double-blind, placebo-controlled [3].
Study 302 (NCT05367960)	Design: Open-label extension study; up to 2 years; available to participants completing Study 204 or 301 [3] [6].
Primary Endpoint	Change from baseline in the Cognition Crystallized Composite Score of the NIH Toolbox Cognitive Battery (NIH-TCB), derived from Picture Vocabulary and Oral Reading Recognition tests [3] [4].
Key Secondary Endpoints	Assessments of language, daily function, caregiver and clinician global improvement scales, other NIH-TCB cognitive domains, safety, and tolerability [3] [6].

Community-Led Drug Development Model

The development of **Zatolmilast** serves as a notable case study in community-led drug development. The FRAXA Research Foundation, founded by parents of children with Fragile X, played an indispensable role by:

- **Funding Early Research:** Providing the initial grants that identified PDE4D as a viable therapeutic target [1] [3].
- **Facilitating Partnerships:** Acting as a scientific and strategic bridge between academia and industry, specifically partnering with Tetra Therapeutics to test their compound in Fragile X models [1] [2].
- **Co-funding Clinical Trials:** FRAXA directly co-funded the first clinical trials of **Zatolmilast** in Fragile X subjects, which generated the breakthrough data that enabled larger trials [1].

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To cite this document: Smolecule. [Zatulmilast: From Preclinical Discovery to Clinical Candidate].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b3336627#zatulmilast-fraxa-research-foundation-early-development>]

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